molecular formula C11H13NO2S B7728584 3-Thiophenamine, 2,3-dihydro-N-(2-methylphenyl)-, 1,1-dioxide CAS No. 39565-73-6

3-Thiophenamine, 2,3-dihydro-N-(2-methylphenyl)-, 1,1-dioxide

Cat. No.: B7728584
CAS No.: 39565-73-6
M. Wt: 223.29 g/mol
InChI Key: PNWNKJDFBJGZKX-UHFFFAOYSA-N
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Description

3-Thiophenamine, 2,3-dihydro-N-(2-methylphenyl)-, 1,1-dioxide is a chemical compound with the molecular formula C11H13NO2S and a molecular weight of 223.2914. This compound is known for its unique structure, which includes a thiophene ring, an amine group, and a sulfone group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophenamine, 2,3-dihydro-N-(2-methylphenyl)-, 1,1-dioxide typically involves the reaction of 2-methylphenylamine with a thiophene derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Thiophenamine, 2,3-dihydro-N-(2-methylphenyl)-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Thiophenamine, 2,3-dihydro-N-(2-methylphenyl)-, 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Thiophenamine, 2,3-dihydro-N-(2-methylphenyl)-, 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiophenamine derivatives: Compounds with similar structures but different substituents on the thiophene ring.

    Sulfone compounds: Other compounds containing the sulfone group, such as sulfonamides.

Uniqueness

3-Thiophenamine, 2,3-dihydro-N-(2-methylphenyl)-, 1,1-dioxide is unique due to its specific combination of a thiophene ring, an amine group, and a sulfone group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-(2-methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-9-4-2-3-5-11(9)12-10-6-7-15(13,14)8-10/h2-7,10,12H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWNKJDFBJGZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2CS(=O)(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301180408
Record name 3-Thiophenamine, 2,3-dihydro-N-(2-methylphenyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301180408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39565-73-6
Record name 3-Thiophenamine, 2,3-dihydro-N-(2-methylphenyl)-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39565-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiophenamine, 2,3-dihydro-N-(2-methylphenyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301180408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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